Bilirubin
Overview
Description
Bilirubin is a red-orange compound that occurs in the normal catabolic pathway that breaks down heme in vertebrates. This catabolism is a necessary process in the body’s clearance of waste products that arise from the destruction of aged or abnormal red blood cells . This compound is responsible for the yellow color of healing bruises and the yellow discoloration in jaundice . It is a major component of bile, an important digestive fluid that is cleaned from the blood by the liver .
Mechanism of Action
Target of Action
Bilirubin, a byproduct of heme catabolism, has been recently recognized as a metabolic hormone . It primarily targets nuclear receptors, driving gene transcription . It also binds to plasma albumin for transport to the liver .
Mode of Action
this compound interacts with its targets in a unique way. It is produced as a result of the breakdown of heme present in hemoglobin and other hemoproteins . In the bloodstream, unconjugated this compound binds to albumin to facilitate its transport to the liver . Once in the liver, it is conjugated with glucuronic acid by the enzyme glucuronyl transferase, forming conjugated this compound, which is soluble . This allows conjugated this compound to be excreted into the duodenum in bile .
Biochemical Pathways
The biochemical pathway of this compound involves several steps. First, heme is broken down into iron and biliverdin, a process catalyzed by heme oxygenase . Biliverdin is then reduced to create unconjugated this compound . In the liver, unconjugated this compound is conjugated with glucuronic acid to form conjugated this compound, which is soluble and can be excreted into the duodenum in bile .
Pharmacokinetics
this compound’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME). It is produced in the body as a result of heme catabolism . It is then transported to the liver bound to albumin . In the liver, it is metabolized by conjugation with glucuronic acid . The resulting conjugated this compound is water-soluble and can be excreted in bile .
Result of Action
The action of this compound results in several molecular and cellular effects. It has cytoprotective and beneficial metabolic effects within the physiological range . At high levels, it can be potentially toxic . Elevated levels of this compound in the bloodstream, a condition called hyperbilirubinemia, can lead to jaundice, characterized by a yellowing of the skin and eyes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, mutations in the microsomal glycosyltransferase (UGT) system, which is normally responsible for conjugating this compound, can lead to elevated serum concentrations of this compound . Furthermore, conditions associated with increased red cell turnover, such as intramedullary or intravascular hemolysis, can enhance this compound formation .
Biochemical Analysis
Biochemical Properties
Bilirubin plays a key role in early diagnosis, prognosis, and prevention of liver diseases . Unconjugated this compound requires conversion to a water-soluble form through liver glucuronidation, producing monoglucuronide or diglucuronide this compound for bile excretion .
Cellular Effects
Elevated plasma this compound levels are a frequent clinical finding. It can be secondary to alterations in any stage of its metabolism: excess this compound production, impaired liver uptake, impaired conjugation, and bile clearance defect .
Molecular Mechanism
This compound may be oxidized by a chemical compound (vanadate) or the enzyme this compound oxidase to biliverdin, which subsequently oxidizes to initially purple and then colorless products .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, in patients with acute-on-chronic liver failure, the levels of molecular species of this compound were found to be different .
Metabolic Pathways
This compound is involved in the heme catabolism pathway. Heme is broken down into biliverdin, which is converted into unconjugated or indirect this compound. In the liver, glucuronic acid is added to unconjugated this compound to render it water-soluble .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bilirubin is produced in the body through the breakdown of heme, a component of hemoglobin in red blood cells. The heme molecule is first converted to biliverdin by the enzyme heme oxygenase, and then biliverdin is reduced to this compound by biliverdin reductase .
Industrial Production Methods: Industrial production of this compound typically involves a chemical process via alkaline hydrolysis to remove the β-glucuronic acid group. A highly concentrated sodium hydroxide solution is used at high temperature in the hydrolysis process . Another method involves whole-cell transformation utilizing recombinant Corynebacterium glutamicum expressing a β-glucuronidase from Staphylococcus species .
Chemical Reactions Analysis
Types of Reactions: Bilirubin undergoes various chemical reactions, including oxidation and reduction. It can be oxidized by chemical compounds such as vanadate or the enzyme this compound oxidase to biliverdin, which subsequently oxidizes to initially purple and then colorless products .
Common Reagents and Conditions: Common reagents used in the oxidation of this compound include vanadate and this compound oxidase. The reaction conditions typically involve the presence of these reagents in an aqueous solution .
Major Products Formed: The major products formed from the oxidation of this compound are biliverdin and its subsequent oxidation products, which are initially purple and then become colorless .
Scientific Research Applications
Bilirubin has numerous scientific research applications due to its antioxidant, anti-inflammatory, and immunomodulatory properties . It is used in studies related to cardiovascular health, diabetes, metabolic syndrome, and liver function . This compound is also being explored for its potential therapeutic applications, including its use as a pharmaceutical agent in nanoparticle drug delivery systems .
Comparison with Similar Compounds
Bilirubin is structurally similar to other tetrapyrrole compounds such as biliverdin and phycobilins . Biliverdin is an intermediate in the catabolic pathway of heme, and it is converted to this compound by biliverdin reductase . Phycobilins are pigments found in cyanobacteria and certain algae, and they share a similar tetrapyrrole structure with this compound . this compound is unique in its role in the catabolism of heme and its presence in vertebrates .
List of Similar Compounds:- Biliverdin
- Phycobilins
- Hemin
- Porphyrins
Properties
IUPAC Name |
3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-14,34-35H,1-2,9-12,15H2,3-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b26-13-,27-14- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYKTIZUTYGOLE-IFADSCNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)C=C4C(=C(C(=O)N4)C=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/C=C\4/C(=C(C(=O)N4)C=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
||
Record name | Bilirubin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calcium bilirubinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018422021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium bilirubinate IXalpha | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093891873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8060905 | |
Record name | Bilirubin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light orange to reddish-brown solid; [Merck Index] Red powder; [Sigma-Aldrich MSDS], Solid | |
Record name | Bilirubin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12333 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Bilirubin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000054 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.009 mg/mL at 25 °C | |
Record name | Bilirubin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000054 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
635-65-4, 18422-02-1, 93891-87-3 | |
Record name | Bilirubin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=635-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Bilirubin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calcium bilirubinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018422021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium bilirubinate IXalpha | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093891873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21H-Biline-8,12-dipropanoic acid, 2,17-diethenyl-1,10,19,22,23,24-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Bilirubin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 1,10,19,22,23,24-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo-2,17-divinyl-21H-biline-8,12-dipropionate | |
Source | European Chemicals Agency (ECHA) | |
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Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Bilirubin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.218 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BILIRUBIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFM9X3LJ49 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Bilirubin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000054 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
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